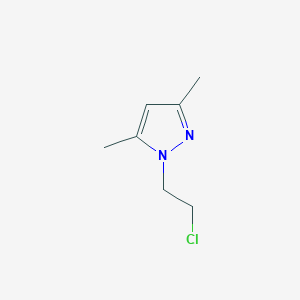

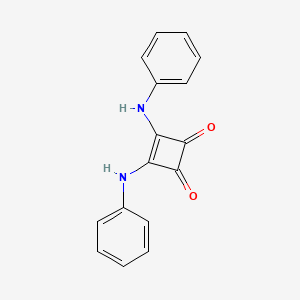

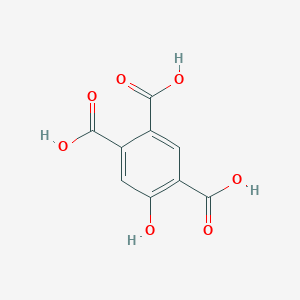

![molecular formula C8H9N5 B1607721 7-Ciclopropil[1,2,4]triazolo[1,5-a]pirimidin-2-amina CAS No. 885949-41-7](/img/structure/B1607721.png)

7-Ciclopropil[1,2,4]triazolo[1,5-a]pirimidin-2-amina

Descripción general

Descripción

7-Cyclopropyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (7CPT) is a heterocyclic compound that has been extensively studied due to its potential therapeutic applications. It is a member of the triazole family, a group of compounds that are characterized by the presence of three nitrogen atoms in a six-membered ring structure. 7CPT is a synthetic compound that has been used in research studies for its anti-cancer, anti-inflammatory, and anti-viral properties.

Aplicaciones Científicas De Investigación

Bloques de Construcción Orgánicos

Este compuesto se utiliza como un bloque de construcción orgánico en la síntesis química . Forma parte de una colección de productos químicos únicos que se proporcionan a los investigadores de descubrimiento temprano .

Agonistas Inversos de RORγt

Exhibe actividad como agonistas inversos de RORγt . RORγt es un receptor nuclear que juega un papel crucial en la regulación de las respuestas inmunitarias, y sus agonistas inversos se están explorando para el tratamiento de enfermedades autoinmunitarias .

Inhibidores de PHD-1

El compuesto actúa como un inhibidor de PHD-1 . PHD-1 es una enzima involucrada en la regulación de los factores inducibles por hipoxia, que juegan un papel clave en las respuestas celulares a las condiciones de bajo oxígeno .

Inhibidores de JAK1 y JAK2

También actúa como un inhibidor de JAK1 y JAK2 . Estos son tipos de cinasas de Janus, que están involucradas en las vías de señalización de varias citoquinas y factores de crecimiento .

Tratamiento de Trastornos Cardiovasculares

Este compuesto se utiliza en el tratamiento de trastornos cardiovasculares . Es parte de la investigación en curso para encontrar nuevos agentes terapéuticos para estas afecciones .

Tratamiento de la Diabetes Tipo 2

También se utiliza en el tratamiento de la diabetes tipo 2 . Esto destaca su potencial en el desarrollo de nuevos fármacos para trastornos metabólicos .

Tratamiento de Trastornos Hiperproliferativos

El compuesto se utiliza en el tratamiento de trastornos hiperproliferativos . Estas son afecciones caracterizadas por el crecimiento excesivo de células, e incluyen varios tipos de cáncer .

Inhibidores de la Proteasa Principal SARS-CoV-2

Curiosamente, se ha informado como un potente inhibidor de la proteasa principal SARS-CoV-2 . Esto sugiere su posible uso en el desarrollo de tratamientos para COVID-19 .

Mecanismo De Acción

Mode of Action

Non-covalent inhibitors, which this compound may be classified as, generally act by binding to the active site stronger than the natural substrate through non-covalent bonds like hydrogen bonds, van der waals interactions, and electrostatic interactions .

Biochemical Pathways

Compounds with similar structures have been found to inhibit phosphodiesterase (pde), affecting the camp pathway .

Result of Action

Compounds with a similar [1,2,4]-triazolo [1,5-a]pyrimidin-7 (4h)-one skeleton have shown remarkable anti-epileptic activities .

Análisis Bioquímico

Biochemical Properties

7-Cyclopropyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit enzymes such as JAK1 and JAK2, which are involved in cell signaling pathways . The inhibition of these enzymes can lead to the modulation of immune responses and inflammation. Additionally, 7-Cyclopropyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine interacts with proteins involved in DNA replication and repair, further highlighting its potential as a therapeutic agent .

Cellular Effects

The effects of 7-Cyclopropyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the proliferation of cancer cells by interfering with the cell cycle and inducing apoptosis . Moreover, 7-Cyclopropyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine has been shown to reduce the production of inflammatory cytokines in immune cells, thereby mitigating inflammatory responses .

Molecular Mechanism

At the molecular level, 7-Cyclopropyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine exerts its effects through various binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to their inhibition or activation. For example, its interaction with JAK1 and JAK2 results in the inhibition of these kinases, thereby blocking downstream signaling pathways involved in inflammation and immune responses . Additionally, 7-Cyclopropyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Cyclopropyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has demonstrated stability under various conditions, making it suitable for long-term studies Long-term exposure to 7-Cyclopropyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine has been shown to maintain its inhibitory effects on cell proliferation and inflammation .

Dosage Effects in Animal Models

The effects of 7-Cyclopropyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine vary with different dosages in animal models. At lower doses, this compound has been observed to effectively inhibit target enzymes and reduce inflammation without causing significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been reported . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

7-Cyclopropyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body . The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression and activity, which can vary among individuals .

Transport and Distribution

The transport and distribution of 7-Cyclopropyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, affecting its intracellular concentration and localization . Additionally, binding proteins can facilitate the distribution of 7-Cyclopropyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine to specific tissues, influencing its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of 7-Cyclopropyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the nucleus to interact with DNA and transcription factors, or to the cytoplasm to inhibit signaling kinases . Understanding the subcellular localization of 7-Cyclopropyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine can provide insights into its mechanism of action and potential therapeutic applications.

Propiedades

IUPAC Name |

7-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5/c9-7-11-8-10-4-3-6(5-1-2-5)13(8)12-7/h3-5H,1-2H2,(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQSNDLLGHDLGLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=NC3=NC(=NN23)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377307 | |

| Record name | 7-Cyclopropyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885949-41-7 | |

| Record name | 7-Cyclopropyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

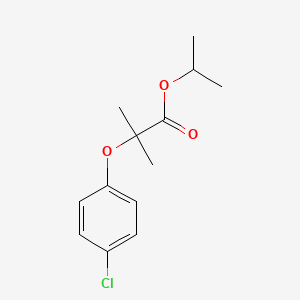

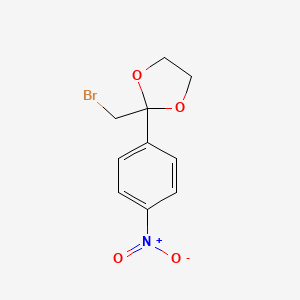

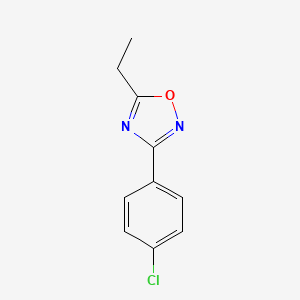

![3-Bromo-1-(4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl)propan-1-one](/img/structure/B1607639.png)

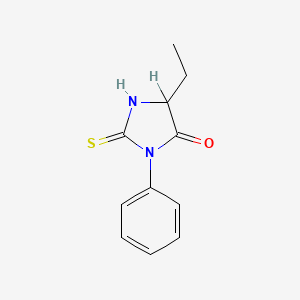

![2-Chloro-5-(5-[(4-chlorobenzyl)thio]-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-YL)pyridine](/img/structure/B1607644.png)

![2-(2-(4-(4-(morpholinosulfonyl)benzoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B1607656.png)